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Compound of Interest

Compound Name: Stk16-IN-1

Cat. No.: B611032

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Stk16-IN-1, a potent and
selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information presented herein is
intended to support research and drug development efforts by providing detailed information on
the compound's characteristics, properties, and associated experimental methodologies.

Core Characteristics of Stk16-IN-1

Stk16-IN-1 is a small molecule inhibitor that has been identified as a highly selective, ATP-
competitive inhibitor of STK16 kinase.[1][2][3] Its chemical and physical properties are
summarized in the table below.
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Property Value

1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-
pyrrolo[2,3-h][1][4]naphthyridin-2-one

Chemical Name

Synonyms JWC-029

Molecular Formula C17H12FN30O
Molecular Weight 293.30 g/mol

CAS Number 1223001-53-3
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

Stk16-IN-1 exerts its biological effects by directly inhibiting the kinase activity of STK16, a
ubiquitously expressed serine/threonine kinase involved in various cellular processes.[1][5]
STK16 has been implicated in VEGF and cargo secretion, TGF-[3 signaling, Golgi apparatus
assembly, and cell cycle regulation.[1][6]

The primary biological activities of Stk16-IN-1 observed in cellular assays include:

e Reduction in cell number: Treatment with Stk16-IN-1 leads to a decrease in the number of
cancer cells, such as the MCF-7 breast cancer cell line.[5]

« Induction of a binucleated phenotype: Inhibition of STK16 by Stk16-IN-1 results in an
accumulation of cells with two nuclei, suggesting a role for STK16 in cytokinesis.[5]

o Potentiation of chemotherapeutic agents: Co-treatment with Stk16-IN-1 can enhance the
anti-proliferative effects of certain chemotherapy drugs.[5]

Quantitative Data

The inhibitory activity and selectivity of Stk16-IN-1 have been quantified through various
biochemical and cell-based assays. The following tables summarize the key quantitative data
available for this compound.
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Table 1: In Vitro Inhibitory Activity of Stk16-IN-1

Target Assay Type IC50 (nM) Reference(s)

Invitrogen
STK16 295 [2]
SelectScreen

IP kinase assay (p-

STK16 910 [2]
4EBP1)
IP kinase assay (p-

STK16 1200 [2]
DRG1)
Invitrogen

mTOR 5560 [6]
SelectScreen

PI3Kd Biochemical Assay 856 [6]

PI3Ky Biochemical Assay 867 [6]

Table 2: KinomeScan Selectivity Profile of Stk16-IN-1

The selectivity of Stk16-IN-1 was assessed using the DiscoverX KINOMEscan™ platform at a
concentration of 10 uM against a panel of 442 kinases. The results are presented as the
percentage of remaining kinase activity.

Kinase Remaining Activity (%)
STK16 0.65
mTOR 0.4

A lower percentage of remaining activity indicates stronger inhibition. This screening
demonstrated the high selectivity of Stk16-IN-1 for STK16.[2][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
characterization of Stk16-IN-1.
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DiscoverX KINOMEscan™ Assay

The KINOMEscan™ assay is a proprietary, active site-directed competition binding assay that
quantitatively measures the interaction between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase captured
on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to
the kinase.

General Protocol Outline:

o Akinase of interest, tagged with a uniqgue DNA identifier, is incubated with the test compound
(Stk16-IN-1) and an immobilized ligand that binds to the active site of the kinase.

« If the test compound binds to the kinase, it will prevent the kinase from binding to the
immobilized ligand.

e The mixture is passed over a solid support that captures the immobilized ligand and any
bound kinase.

e Unbound components are washed away.

e The amount of kinase bound to the solid support is quantified by gPCR using primers
specific for the DNA tag.

e The results are reported as the percentage of kinase activity remaining in the presence of
the test compound compared to a DMSO control.

In Vitro STK16 Kinase Assay (Phosphorylation of
4EBP1)

This assay measures the ability of Stk16-IN-1 to inhibit the phosphorylation of the STK16
substrate, 4E-BP1.

Materials:

¢ Recombinant STK16 protein
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e Recombinant 4E-BP1 protein
e Stk16-IN-1

e Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 5 mM (-glycerophosphate, 0.1
mM Na3VvO04, 2 mM DTT)

e ATP

e Anti-phospho-4E-BP1 (Thr37/46) antibody
e Anti-4E-BP1 antibody

o SDS-PAGE and Western blotting reagents
Protocol:

 In a microcentrifuge tube, combine recombinant STK16 (e.g., 300 nM) and recombinant 4E-
BP1 (e.g., 10 uM) in kinase buffer.[3]

e Add varying concentrations of Stk16-IN-1 or DMSO (vehicle control).

e Pre-incubate the mixture for 10-15 minutes at room temperature.

« Initiate the kinase reaction by adding ATP to a final concentration of 100 pM.
 Incubate the reaction at 37°C for 30 minutes.[3]

o Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5
minutes.

o Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

e Probe the membrane with anti-phospho-4E-BP1 (Thr37/46) antibody to detect the
phosphorylated substrate.

 Strip and re-probe the membrane with an anti-4E-BP1 antibody to confirm equal loading of
the substrate.
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 Visualize the results using an appropriate detection system and quantify the band intensities
to determine the IC50 of Stk16-IN-1.

Immunoprecipitation (IP) Kinase Assay
(Phosphorylation of DRG1)

This assay assesses the inhibition of STK16 kinase activity on its substrate DRG1 in a more
complex cellular environment.

Materials:

Cell line expressing tagged STK16 (e.g., HEK293T cells)

e Antibody against the tag (e.g., anti-FLAG or anti-HA)

e Protein A/G agarose beads

o Cell lysis buffer (e.g., RIPA buffer)

» Kinase buffer

e Recombinant DRG1 protein

o ATP

¢ Anti-phospho-Threonine antibody

o SDS-PAGE and Western blotting reagents

Protocol:

e Lyse cells expressing tagged STK16 and clarify the lysate by centrifugation.
¢ Incubate the cell lysate with an antibody against the tag overnight at 4°C with gentle rotation.

e Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the
antibody-STK16 complex.
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e Wash the beads several times with lysis buffer and then with kinase buffer to remove non-
specific binding proteins.

» Resuspend the beads in kinase buffer containing recombinant DRG1 protein and varying
concentrations of Stk16-IN-1 or DMSO.

« Initiate the kinase reaction by adding ATP.
e Incubate at 30°C for 30 minutes.
o Terminate the reaction with SDS-PAGE loading buffer and heat.

e Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-Threonine
antibody to detect phosphorylated DRG1.

MCEF-7 Cell Viability Assay

This assay determines the effect of Stk16-IN-1 on the proliferation and viability of MCF-7
breast cancer cells.

Materials:

e MCF-7 cells

o Complete growth medium (e.g., DMEM with 10% FBS)

o Stk16-IN-1

o 96-well plates

o Cell viability reagent (e.g., MTT, MTS, or resazurin-based reagents)
» Plate reader

Protocol:

e Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well
and allow them to adhere overnight.[7][8]
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o Treat the cells with a serial dilution of Stk16-IN-1 (e.g., 0.1 to 100 uM) or DMSO as a control.
¢ Incubate the cells for a specified period (e.g., 48 or 72 hours).[9]

o Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate for the recommended time to allow for color development.

e Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

o Calculate the percentage of cell viability relative to the DMSO-treated control and determine
the IC50 value.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways involving STK16 and a general workflow for an immunoprecipitation kinase
assay.
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Caption: Putative role of STK16 in the TGF-[3 signaling pathway.
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Caption: STK16 regulation of Golgi and cell cycle via actin dynamics.
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Caption: General workflow for an immunoprecipitation (IP) kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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